![molecular formula C10H12O3S B2387171 Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate CAS No. 30519-00-7](/img/structure/B2387171.png)
Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate
Overview
Description
Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate is a chemical compound with the molecular formula C10H12O3S . It has a molecular weight of 212.27 . The compound is in liquid form .
Synthesis Analysis
The synthesis of Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate can be achieved from 4-Mercaptophenol and Ethyl bromoacetate .Molecular Structure Analysis
The IUPAC name for this compound is ethyl [(4-hydroxyphenyl)sulfanyl]acetate . The InChI code for this compound is 1S/C10H12O3S/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6,11H,2,7H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate is a liquid . It has a molecular weight of 212.27 . The compound’s InChI code is 1S/C10H12O3S/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6,11H,2,7H2,1H3 .Scientific Research Applications
Synthesis and Anti-inflammatory Evaluation
Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate is used as a precursor in the synthesis of anti-inflammatory drugs. In one study, it was involved in the formation of N1-[2-(4-Hydroxyphenyl) acetyl] N4-alkyl/aryl-3-thiosemicarbazide, which further led to the creation of 1,2,4-triazole derivatives. These derivatives exhibited notable anti-inflammatory activity, with Ibuprofen as the standard drug for comparison (Virmani & Hussain, 2014).
Synthetic Reagents for Sulfinyl-Knoevenagel Reaction
The compound is also significant as a synthetic reagent. For instance, ethyl, methyl, and isopropyl 2-(2-benzothiazolylsulfinyl)acetates, which are structurally related, have been utilized for the sulfinyl-Knoevenagel reaction with aldehydes to produce 4-hydroxyalk-2-enoates. These structures are crucial in synthesizing biologically active natural products and organic synthesis of chiral compounds (Du et al., 2012).
Fabrication of Pharmaceutical Intermediates
Additionally, this chemical serves as a key intermediate in the fabrication of pharmaceutical compounds. For example, it's used in the synthesis of 4-phenyl-2-butanone, a medium for creating medicines aimed at reducing inflammation and codeine (Zhang, 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
ethyl 2-(4-hydroxyphenyl)sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYPOOPLTKMOLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

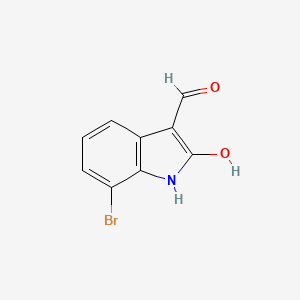
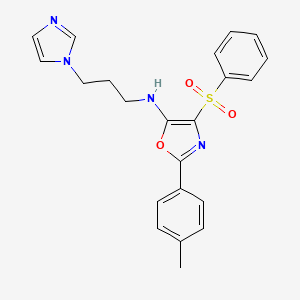
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2387091.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide](/img/structure/B2387093.png)

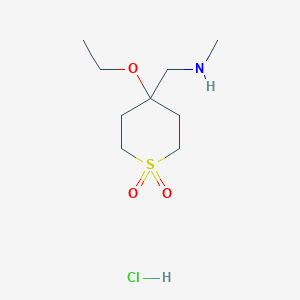
![N-(3-(dimethylamino)propyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2387098.png)
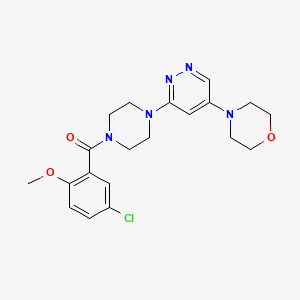
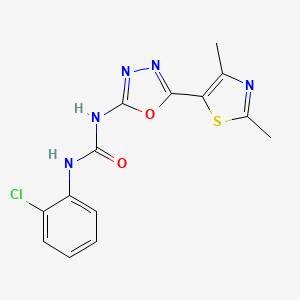
![2-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2387103.png)
![1-[(4-Fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2387104.png)
![1-Pyrrolidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2387106.png)
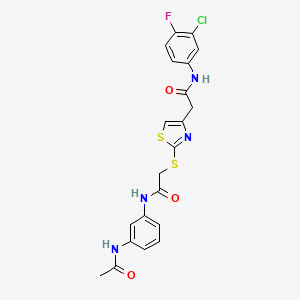
![2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine](/img/structure/B2387110.png)